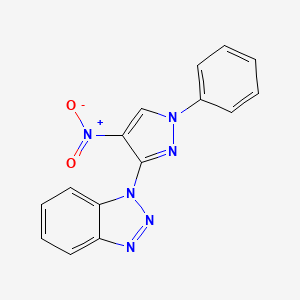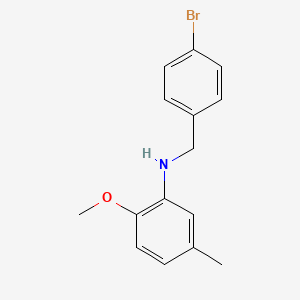![molecular formula C16H14Cl2N2O2 B5725905 2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide](/img/structure/B5725905.png)
2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide, also known as CPAB, is a chemical compound that has been extensively studied for its potential use in scientific research. CPAB is a benzamide derivative that has shown promising results as a potential drug candidate for the treatment of various diseases.
作用机制
The mechanism of action of 2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide is not fully understood. However, it is believed that 2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide exerts its effects by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. For example, 2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. 2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide has also been shown to inhibit the activity of heat shock protein 90, which is a protein that is involved in protein folding and stability.
Biochemical and Physiological Effects:
2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide has been shown to have various biochemical and physiological effects. For example, 2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a key role in programmed cell death. 2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide has also been shown to inhibit the formation of amyloid beta by inhibiting the activity of beta-secretase, which is an enzyme that is involved in the production of amyloid beta. In addition, 2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide has been shown to protect neurons from damage by inhibiting the activity of various proteins that are involved in oxidative stress.
实验室实验的优点和局限性
2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide has several advantages for lab experiments. For example, 2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide is relatively easy to synthesize and is stable under various conditions. 2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide also has a high affinity for certain proteins and enzymes, which makes it a useful tool for studying their activity. However, 2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide also has some limitations. For example, 2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide has low solubility in water, which can make it difficult to use in certain experiments. In addition, 2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide has not been extensively studied in vivo, which limits its potential for use in animal studies.
未来方向
There are several future directions for 2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide research. One potential direction is the development of 2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide derivatives that have improved solubility and bioavailability. Another potential direction is the study of 2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide in animal models of various diseases to determine its potential for use as a therapeutic agent. Additionally, the mechanism of action of 2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide could be further elucidated to better understand its effects on cellular processes. Finally, the potential use of 2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide in combination with other drugs could be explored to determine its synergistic effects.
Conclusion:
In conclusion, 2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide is a promising compound that has potential for use in scientific research. 2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide has been shown to have various biochemical and physiological effects, and has been studied for its potential use in the treatment of various diseases. 2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide has advantages and limitations for lab experiments, and there are several future directions for 2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide research. Further investigation of 2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide could lead to the development of new therapies for various diseases.
合成方法
2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide can be synthesized using various methods. One of the most common methods is the reaction between 2-chloro-5-nitrobenzoic acid and 2-chloro-5-aminobenzamide in the presence of a reducing agent. The resulting product is then acylated with propionic anhydride to yield 2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide. Other methods include the reaction between 2-chloro-5-nitrobenzoic acid and 2-chloro-5-aminobenzamide in the presence of a palladium catalyst, and the reaction between 2-chloro-5-nitrobenzoic acid and 2-chloro-5-aminobenzamide in the presence of a copper catalyst.
科学研究应用
2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In addition, 2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide has been shown to inhibit the formation of amyloid beta, a protein that is associated with Alzheimer's disease. 2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide has also been shown to protect neurons from damage in Parkinson's disease.
属性
IUPAC Name |
2-chloro-N-[2-chloro-5-(propanoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O2/c1-2-15(21)19-10-7-8-13(18)14(9-10)20-16(22)11-5-3-4-6-12(11)17/h3-9H,2H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFOAEUCGZDJGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2-chloro-5-(propanoylamino)phenyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-bromophenyl)thio]-N-phenylacetamide](/img/structure/B5725835.png)
![1-benzyl-4-[3-(2-chlorophenyl)acryloyl]piperazine](/img/structure/B5725846.png)
![2-{[4-(dimethylamino)benzoyl]amino}benzamide](/img/structure/B5725861.png)

![1-({[5-(3-chlorophenyl)-2-furyl]methylene}amino)-2,4-imidazolidinedione](/img/structure/B5725870.png)
![N-(3-methoxyphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5725874.png)

![3-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5725887.png)
![dimethyl 4-[5-(3-bromophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5725898.png)

![4-[1-cyano-2-(2-furyl)vinyl]benzonitrile](/img/structure/B5725920.png)

![4-methoxy-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide](/img/structure/B5725930.png)
![N'-[1-(1-benzofuran-2-yl)ethylidene]-9H-xanthene-9-carbohydrazide](/img/structure/B5725931.png)